molecular formula C13H14O3 B138381 Asperfuran CAS No. 129277-10-7

Asperfuran

Cat. No. B138381
M. Wt: 218.25 g/mol
InChI Key: YQQWLVATBNOLOM-UHFFFAOYSA-N
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Description

Asperfuran is a novel antifungal dihydrobenzofuran derivative that has been identified as a metabolite produced by a strain of Aspergillus oryzae. It has been found to exhibit antifungal properties, particularly affecting the chitin synthase enzyme from Coprinus cinereus, albeit weakly. This inhibitory effect can be negated by the presence of egg lecithin. Additionally, asperfuran has been observed to induce morphological changes in Mucor miehei at very low concentrations, suggesting a potential for affecting fungal cell structure. Despite its antifungal activity, asperfuran shows only weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 value of 25 micrograms/ml .

Synthesis Analysis

The synthesis of asperfuran has not been explicitly detailed in the provided papers. However, related compounds such as asfural have been synthesized and structurally elucidated using spectroscopic data from HREIMS and NMR, with absolute configuration determined by chiral HPLC analysis . This suggests that similar methods could potentially be applied to the synthesis and analysis of asperfuran.

Molecular Structure Analysis

The molecular structure of asperfuran has been determined to be a dihydrobenzofuran derivative. While the specific details of its structure are not provided, related compounds have had their structures elucidated using spectroscopic methods, single-crystal X-ray diffraction, chemical conversion, and electronic circular dichroism analyses . These techniques could be instrumental in further analyzing the molecular structure of asperfuran.

Chemical Reactions Analysis

Asperfuran has been shown to interact with chitin synthase, an enzyme critical for fungal cell wall synthesis. The interaction appears to be inhibitory but is reversible in the presence of egg lecithin . This suggests that asperfuran may interact with membrane components or that its antifungal activity could be modulated by lipid molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of asperfuran are not extensively discussed in the provided papers. However, its weak cytotoxicity suggests that it may have a relatively low toxicity profile in mammalian cells . The antifungal activity and the ability to induce morphological changes in fungi at low concentrations indicate that asperfuran is biologically active and could potentially be used in antifungal applications .

Relevant Case Studies

The case study involving asperfuran's effects on Mucor miehei provides insight into its potential as an antifungal agent. The morphological changes induced at low concentrations indicate that asperfuran could affect fungal cell structure or function at doses that do not completely inhibit growth . This could be beneficial in developing antifungal treatments that minimize the risk of resistance development.

Scientific Research Applications

Mars and Venus Exploration

  • ASPERA-3 and ASPERA-4 Experiments : Asperfuran played a role in space exploration through the ASPERA-3 and ASPERA-4 experiments. These instruments, part of the Mars Express and Venus Express missions, respectively, utilized Energetic Neutral Atom (ENA) imaging and ion and electron plasma measurement to study the solar wind-atmosphere interactions on Mars and Venus. Asperfuran was integral in these studies, specifically in the design and function of the Neutral Particle Imager (NPI) and Neutral Particle Detector (NPD), which are crucial for measuring the ENA flux in space (Barabash et al., 2006) (Barabash et al., 2007).

Biotechnology and Microbial Research

  • Heterologous Expression in Aspergillus : Asperfuran has been studied in the context of developing Aspergillus as a host for heterologous expression. This research focuses on the potential of Aspergillus, a genus of fungi, for the production of heterologous proteins and small molecules, highlighting its biotechnological applications (Lubertozzi & Keasling, 2009).

  • Aspergillus Genome Database : The Aspergillus Genome Database (AspGD) provides a comprehensive resource for genetics and molecular biology research on Aspergilli, which includes studies on asperfuran. This database aids researchers in exploring gene, protein, and sequence information, crucial for understanding the molecular mechanisms and applications of Aspergillus and compounds like asperfuran (Arnaud et al., 2009).

Health and Medicine

  • Antiproliferative Activity in Cancer Research : A significant application of asperfuran is in cancer research, particularly regarding its antiproliferative activity. Studies have shown that asperfuran can inhibit the proliferation of human non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis (Wang et al., 2010).

Environmental and Construction Applications

  • Antifungal Effects in Building Materials : Asperfuran has been researched for its antifungal effects in cement mortars. This study highlights its potential use in preventing fungal growth in building materials, a significant consideration in construction and environmental science (Do et al., 2005).

properties

InChI

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQWLVATBNOLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C=CC1COC2=C1C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926365
Record name 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

CAS RN

129277-10-7
Record name Asperfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
W Pfefferle, H Anke, M Bross, B Steffan… - The Journal of …, 1990 - jstage.jst.go.jp
… Asperfuran is a novel antifungal dihydrobenzofuran derivative produced by a strain ofAspergillus oryzae. Asperfuran … In the agar diffusion assay asperfuran induced morphological …
Number of citations: 44 www.jstage.jst.go.jp
SE Helaly, W Kuephadungphan… - Beilstein Journal of …, 2019 - beilstein-journals.org
In the course of our exploration of the Thai invertebrate-pathogenic fungi for biologically active metabolites, pigmentosin A (1) and a new bis (naphtho-α-pyrone) derivative, pigmentosin …
Number of citations: 18 www.beilstein-journals.org
M Miyake, Y Fujimoto - Chemistry letters, 1993 - journal.csj.jp
… Synthesis of (t)-Arthrographol (Asperfuran) … Arthrographol(=Asperfuran)(1) was a dihydrobenzofuran isolated from the metabolites of Arthrographis pinicola 1) and …
Number of citations: 3 www.journal.csj.jp
D Sarkar - Int J Pharm Sci, 2021 - researchgate.net
… Second highest docking score was found for Asperfuran (-5.5 Kcal/mol), whereas Aflatoxin B1 provided docking score was-5.0 Kcal/mol. We found similar docking score-5.4 Kcal/mol for …
Number of citations: 5 www.researchgate.net
M Deng, Y Liu, Y Huang, X Yin, Y Zhou, Y Duan, S Xie… - Fitoterapia, 2020 - Elsevier
… A and B (3 and 4), one new furancarboxylic derivate, asperfuran A (6) and one new ergosterol-type steroid, … Above all, the structure of 6 was confirmed and named asperfuran A. …
Number of citations: 16 www.sciencedirect.com
P Singh, A Sharma, SP Nandi - 2020 - europepmc.org
Within the span of a few months, the severe acute respiratory syndrome coronavirus, COVID-19 (SARS-CoV-2), has proven to be a pandemic, affecting the world at an exponential rate. …
Number of citations: 9 europepmc.org
JC Frisvad, TO Larsen… - … of Systematic and …, 2006 - microbiologyresearch.org
Penicillium jamesonlandense is a novel species from Greenland that grows exceptionally slowly at 25 C and has an optimum temperature for growth of 17–18 C. The novel species is …
Number of citations: 65 www.microbiologyresearch.org
T Kovač, B Šarkanj, I Borišev, A Djordjevic, D Jović… - Toxins, 2020 - mdpi.com
… 3-nitropropionic acid, asperfuran and dichlordiaportin were observed … , norsorolinic acid and asperfuran generally exhibited an … ) were norsolorinic acid and asperfuran. Norsolorinic acid …
Number of citations: 14 www.mdpi.com
SB Hong, HS Cho, HD Shin… - … of systematic and …, 2006 - microbiologyresearch.org
… Furthermore, no phenotypic characteristics support the separation, apart from the observation that strain IBT 6660 produced asperfuran, in contrast to the strains of the first subgroup. …
Number of citations: 279 www.microbiologyresearch.org
MC Barreto, J Houbraken, RA Samson, JC Frisvad… - Fungal Diversity, 2011 - Springer
… spinulosum produce asperfuran, palitantin and frequentin. Asperfuran, deoxybrevianamide E and unidentified compounds which were tentatively named AMF were found in the P. …
Number of citations: 40 link.springer.com

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